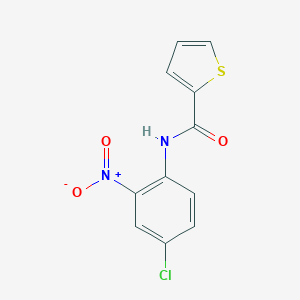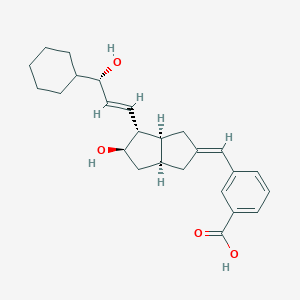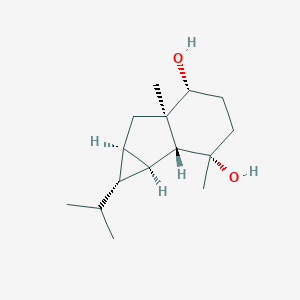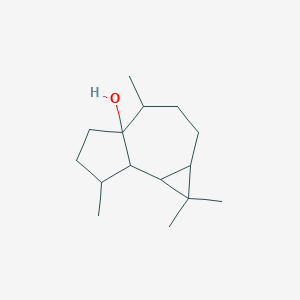
Esculentoside B
Descripción general
Descripción
Phytolaccoside B is a chemical compound . It is an antifungal monodesmoside triterpenoid glycoside isolated from berries of Phytolacca tetramera Hauman (Phytolaccaceae) .
Synthesis Analysis
Phytolaccoside B alters the morphology of yeasts and molds . The malformations were similar to those produced by enfumafungin, a known inhibitor of (1–>3)-beta-D-glucan synthase .Molecular Structure Analysis
Phytolaccoside B is a triterpenoid with the formula C36H56O11 . Its average mass is 664.825 and its mono-isotopic mass is 664.38226 .Physical and Chemical Properties Analysis
Phytolaccoside B is a triterpenoid with the formula C36H56O11 . Its average mass is 664.825 and its mono-isotopic mass is 664.38226 .Aplicaciones Científicas De Investigación
Estudios de anormalidades del desarrollo y neurotoxicidad
Esculentoside B se ha utilizado en estudios que exploran anormalidades del desarrollo y neurotoxicidad . Se considera el principal factor tóxico en Phytolaccae radix, una hierba perenne. Los extractos de la hierba tienen diversas propiedades biológicas, lo que la convierte en una posible candidata para el tratamiento de tumores, edemas y estasis linfática . Sin embargo, no están claros los principales factores que contribuyen a su toxicidad .
Evaluación de la Nefrotoxicidad
Aunque el estudio al que se hace referencia aquí trata sobre Esculentoside A, vale la pena señalar que this compound podría tener propiedades similares . Esculentoside A, una saponina triterpénica con la mayor concentración aislada de la raíz de Phytolacca acinose Roxb., se utilizó para inducir modelos de lesión renal in vivo y organoides renales . Esto sugiere que this compound podría usarse potencialmente en estudios de nefrotoxicidad similares.
Estudios de acumulación de lípidos y estrés oxidativo
This compound podría usarse potencialmente en estudios relacionados con la acumulación de lípidos y el estrés oxidativo en hepatocitos . Aunque el estudio al que se hace referencia trata sobre Esculentoside A, es plausible que this compound tenga propiedades similares .
Mecanismo De Acción
Target of Action
Esculentoside B, also known as Phytolaccoside B, is a natural product derived from the roots of Phytolacca acinosa Roxb . It has been found to exhibit neurotoxic effects on zebrafish larvae, impairing their central nervous system development . It also inhibits the inflammatory response and has antifungal activity .
Mode of Action
This compound interacts with its targets in a way that it inhibits the inflammatory response and has antifungal activity . It is neurotoxic to zebrafish larvae, impairing their central nervous system development .
Biochemical Pathways
It has been suggested that it inhibits the inflammatory response through the jnk and downstream nf-κb signaling pathway in lps-triggered murine macrophage raw 2647 cells .
Pharmacokinetics
It is known that it is a natural product derived from the roots of phytolacca acinosa roxb . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the inhibition of the inflammatory response and the exhibition of antifungal activity . It is also neurotoxic to zebrafish larvae, impairing their central nervous system development .
Action Environment
It is known that it is a natural product derived from the roots of phytolacca acinosa roxb
Análisis Bioquímico
Biochemical Properties
Esculentoside B interacts with several biomolecules, contributing to its biochemical properties. It has been suggested that it may interact with enzymes such as cholinesterase (ChE), c-Jun N-terminal kinase (JNK), and nuclear factor-kappaB (NF-κB)
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to be neurotoxic to zebrafish larvae, impairing their central nervous system development . It also inhibits inflammatory responses, which could have implications for its effects on immune cells .
Molecular Mechanism
It has been suggested that it may exert its effects through the inhibition of the JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Phytolaccoside B can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-Methoxybenzaldehyde", "2,4-Dimethoxyphenol", "Ethyl acetoacetate", "Benzyltriethylammonium chloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and 2,4-dimethoxyphenol using ethyl acetoacetate as the catalyst to form intermediate A.", "Step 2: Reduction of intermediate A using sodium hydroxide and methanol to obtain intermediate B.", "Step 3: Methylation of intermediate B using benzyltriethylammonium chloride and sodium hydroxide to form intermediate C.", "Step 4: Hydrolysis of intermediate C using hydrochloric acid to yield intermediate D.", "Step 5: Cyclization of intermediate D using diethyl ether and sodium sulfate to obtain Phytolaccoside B." ] } | |
Número CAS |
60820-94-2 |
Fórmula molecular |
C36H56O11 |
Peso molecular |
664.8 g/mol |
Nombre IUPAC |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21+,22-,23?,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1 |
Clave InChI |
SFZVDNKTWPZIJG-UQKHHTMJSA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Apariencia |
Powder |
melting_point |
266-269°C |
Descripción física |
Solid |
Sinónimos |
3-O-beta-D-xylopiranosyl-phytolaccagenin phytolaccoside B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for phytolaccoside B?
A1: Phytolaccoside B has demonstrated potent inhibitory activity against agrobacterial plant transformation. This activity was observed in a GUS expression bioassay using extracts from Phytolacca americana callus. [, ]
Q2: Does phytolaccoside B exhibit any antifungal properties?
A2: Yes, research suggests that phytolaccoside B possesses antifungal activity. Studies on Phytolacca tetramera Hauman, revealed that phytolaccoside B alters the morphology of yeasts and molds. It enhances the activity of chitin synthase 1, leading to increased chitin levels and fungal cell wall thickening. []
Q3: What is the mechanism of action for the antifungal activity of phytolaccoside B?
A3: Although its antifungal mechanism is not fully understood, phytolaccoside B does not appear to directly inhibit (1→3)-β-D-glucan synthase, unlike some other antifungal compounds. Instead, it seems to exert its effect by enhancing chitin synthase 1 activity. This leads to an increase in chitin production, a major component of fungal cell walls, ultimately affecting fungal morphology and potentially compromising cell wall integrity. []
Q4: What is known about the structure of phytolaccoside B?
A4: Phytolaccoside B is a triterpene glycoside. It is a monodesmoside, meaning it contains a single sugar moiety attached to the triterpene backbone. The specific structure has been elucidated through spectroscopic analyses including NMR and mass spectrometry. [, , , , ]
Q5: Has phytolaccoside B been found in other plant species besides Phytolacca americana?
A5: Yes, phytolaccoside B has been isolated from other Phytolacca species, including Phytolacca tetramera Hauman, Phytolacca thyrsiflora, and Phytolacca acinosa Roxb. [, , ] This suggests that the compound may play a role in the defense mechanisms of these plants.
Q6: Are there any potential applications for phytolaccoside B based on its biological activities?
A6: The inhibitory activity of phytolaccoside B against agrobacterial plant transformation makes it a promising tool for studying the mechanisms behind plant transformation. It could potentially be used as a biochemical probe to investigate the intricate interactions between Agrobacterium and plant cells during the transformation process. [, ] Furthermore, its antifungal properties might be explored for potential applications in agriculture or medicine, although further research is needed.
Q7: How does phytolaccoside B compare to other known antifungal agents in terms of its mechanism and target?
A7: Unlike some common antifungal agents that target (1→3)-β-D-glucan synthase, phytolaccoside B does not appear to directly inhibit this enzyme. Instead, its antifungal activity is linked to the enhancement of chitin synthase 1 activity and subsequent chitin accumulation in fungal cell walls. [] This distinct mechanism suggests a potential for phytolaccoside B to be effective against fungal strains resistant to conventional antifungals.
Q8: What analytical techniques are commonly employed for the isolation and characterization of phytolaccoside B?
A8: Various techniques are utilized for the isolation and characterization of phytolaccoside B. These include solvent extraction, chromatographic methods like high-speed counter-current chromatography (HSCCC), and spectroscopic analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). []
Q9: Are there any studies investigating the potential toxicity of phytolaccoside B?
A9: While the research primarily focuses on the antifungal and plant transformation inhibitory activities of phytolaccoside B, one study observed fungal membrane damage at the minimum inhibitory concentration (MIC) of phytolaccoside B. [] Further research is needed to thoroughly assess the potential toxicity and safety profile of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)





![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)


